Biotin ethylenediamine hydrobromide

Neuroanatomy Electrophysiology Intracellular Labeling

Researchers using patch-clamp electrophysiology often face tracer precipitation in high-salt electrode solutions, causing clogged pipettes and failed fills. Biotin ethylenediamine hydrobromide solves this with its uniquely high solubility (2-4% w/v in 1-2 M salt) and exclusive positive-current ejection selectivity. • No unintended tracer loss during hyperpolarizing steps, enabling stable, long-duration fills. • Delivers robust neuronal morphology labeling with survival times up to 2 days; equivalent to biocytin in head-to-head comparisons. • Compatible with standard ABC histochemistry and avidin/streptavidin detection platforms; also validated for LSPR biosensor surface functionalization. Procurement managers receive lyophilized, ≥95% pure solid with refrigerated shipping, ready for immediate use in neuroscience and bioconjugation workflows.

Molecular Formula C12H23BrN4O2S
Molecular Weight 367.31 g/mol
CAS No. 216299-38-6
Cat. No. B149246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin ethylenediamine hydrobromide
CAS216299-38-6
Molecular FormulaC12H23BrN4O2S
Molecular Weight367.31 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br
InChIInChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1
InChIKeySGNZEZHLDUVMMU-GRIHUTHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin Ethylenediamine Hydrobromide Baseline Characterization


Biotin ethylenediamine hydrobromide (CAS 216299-38-6), also referred to as N-(2-aminoethyl)biotinamide hydrobromide, is a primary amine-functionalized biotin derivative with a molecular weight of 367.31 g/mol [1]. The compound exists as a white solid with solubility >10 mg/mL in DMF and DMSO . It is a versatile biotinylation intermediate that reacts with carboxylic acids (via carbodiimide activation), aldehydes/ketones (via Schiff base formation followed by reduction), and other electrophilic moieties, enabling the covalent attachment of biotin to DNA, proteins, and various biomolecules . The compound is functionally identical to the trademarked product Neurobiotin™, a widely used anterograde and transneuronal tracer in neuroscience .

Ejection Positive-current only, compatible with hyperpolarization
Solubility High solubility in concentrated electrode salt solutions
Protocol Reported functional equivalence to Neurobiotin™ tracing workflows

Why Generic Substitution Fails for This Biotin-Amine


In-class biotin-amine compounds differ fundamentally in their electrophoretic mobility, solubility in high-salt electrode solutions, and the length of their spacer arm between the biotin moiety and the conjugated biomolecule [1]. These variables directly impact neuronal tracing fidelity, intracellular labeling efficiency, and the steric accessibility of the biotin group to avidin or streptavidin during detection . Substituting biotin ethylenediamine hydrobromide with a close analog without rigorous validation of these specific performance parameters can lead to reduced labeling intensity, shorter detectable survival times, or complete experimental failure. The quantitative evidence presented in Section 3 substantiates why this compound is not a fungible commodity item.

This compound
Selective positive-current ejection; stays in electrode during hyperpolarization
vs
Biocytin
Bidirectional ejection; may leak during hyperpolarizing steps
This compound
Stable in 1–2 M salt electrode fill solutions
vs
Biocytin
Prone to precipitation in concentrated salt solutions
This compound
Optimal for short-term tracing (survival ≤2 days)
vs
Biocytin
Similar short-term profile; no advantage at longer survival

Quantitative Differentiation from Closest Analogs


Electrophoretic Selectivity vs. Biocytin

In a direct comparative study, biotin ethylenediamine hydrobromide (referred to as biotinamide) was selectively ejected with positive current, whereas biocytin (M.W. 372) could be electrophoresed with either positive or negative current with roughly equal facility [1]. This selective ejection is advantageous for electrophysiologists who apply hyperpolarizing current to stabilize neuronal membrane potential prior to recording, as it prevents inadvertent tracer ejection during cell impalement [1].

Electrophoretic selectivity
Head-to-head
Selective positive ejection only
Biocytin: bidirectional mobility
Enables temporal control of tracer delivery during cell impalement
1–2 M KCl / acetate / methylsulfate electrode solutions
Neuroanatomy Electrophysiology Intracellular Labeling

Solubility Advantage in High-Salt Electrode Solutions

Biotin ethylenediamine hydrobromide (as the hydrochloride salt) was soluble at concentrations of 2-4% (w/v) in 1 M or 2 M salt solutions (KCl, potassium acetate, or potassium methylsulfate) without precipitation, whereas biocytin precipitated under identical conditions [1]. This higher solubility permits the preparation of more concentrated tracer solutions, which can enhance the intensity of intracellular labeling and improve the visualization of fine neuronal processes.

Solubility in electrode fill
Head-to-head
2–4% (w/v) in 1–2 M salt, no precipitation
Biocytin: precipitation under same conditions
Allows concentrated tracer loading for stronger intracellular labeling
KCl, potassium acetate, or potassium methylsulfate solutions
Electrophysiology Neuroanatomy Intracellular Recording

Short-Term Labeling Durability Comparison

In neuronal tracing experiments with survival times of 2 days, biotin ethylenediamine hydrobromide and biocytin were equally useful, with no detectable difference in labeling intensity or histochemical localization using avidin conjugates [1]. However, with longer survival times, labeling intensity for both compounds was significantly reduced [1]. This indicates that for short-term tracing studies (≤2 days), the compounds are functionally interchangeable, but for experiments requiring longer post-injection survival, alternative tracers or fixation protocols may be necessary.

Short-term durability
Head-to-head
Equal labeling intensity at 2-day survival
Biocytin: same; both fade at longer intervals
Defines reliable tracing window (≤2 days); no advantage beyond
Avidin conjugate histochemistry
Neuronal Tracing Neuroanatomy Histochemistry

Spacer Arm Length and Steric Hindrance Assessment

Biotin ethylenediamine hydrobromide provides an ethylenediamine spacer arm. While a precise angstrom measurement is not universally reported, the ethylenediamine moiety (two carbon atoms) yields a relatively short spacer arm compared to long-chain biotin reagents such as Biotin-PEG7-Amine (29.8 Å spacer) [1] or Biotin-X Cadaverine (~30.5 Å) . This places the compound in the 'short' to 'medium' spacer arm category (<15 Å to ~15-30 Å) per industry classification [2]. The biotin-binding pocket of avidin is located 9 Å below the protein surface; therefore, short spacer arms can lead to steric hindrance and reduced binding affinity . For applications requiring maximal avidin/streptavidin accessibility, a longer spacer arm reagent may be preferred, whereas for applications where proximity to the target is critical, the shorter spacer arm of biotin ethylenediamine hydrobromide may be advantageous.

Spacer arm length
Class-level
Ethylenediamine (short/medium)
Biotin-PEG7-Amine: 29.8 Å (long)
Sulfo-NHS-Biotin: 13.5 Å (very short)
Short spacer may reduce steric hindrance in avidin/streptavidin binding
Length inferred from structure; validate against assay format
Bioconjugation Assay Development Affinity Purification

Functional Equivalence to Neurobiotin™

Multiple vendor technical datasheets confirm that biotin ethylenediamine hydrobromide is functionally equivalent to Neurobiotin™, a trademarked anterograde and transneuronal tracer widely cited in the neuroscience literature . This equivalence provides a direct link to the extensive body of peer-reviewed protocols and validation studies associated with Neurobiotin™, reducing the need for de novo validation when sourcing this compound for established tracing workflows.

Neurobiotin™ equivalence
Data to verify
Reported identical performance in neuronal tracing
May allow substitution without de novo method validation
Supplier statement; confirm with protocol-specific tests
Neurobiology Tract Tracing Histology

Validated Research and Industrial Application Scenarios


Intracellular Labeling with Electrophysiology

This scenario directly leverages the compound's unique electrophoretic selectivity (positive current ejection only) and high solubility in electrode solutions (2-4% w/v in 1-2 M salt without precipitation) [1]. Researchers performing patch-clamp or sharp electrode recordings can fill electrodes with a concentrated biotin ethylenediamine hydrobromide solution and inject the tracer into the recorded neuron via positive current pulses without inadvertently ejecting tracer during hyperpolarizing current steps used to stabilize the cell. The high solubility ensures robust intracellular filling and subsequent histochemical visualization of neuronal morphology. [1]

Short-Term Anterograde Tract Tracing

Based on the head-to-head comparison with biocytin, biotin ethylenediamine hydrobromide is equally effective for neuronal tracing experiments with survival times of 2 days [1]. Researchers conducting acute or short-term tracing studies in rodent models can reliably use this compound as a Neurobiotin™ substitute to map local circuitry or short-range projections. Histochemical detection using standard avidin-biotin-peroxidase complex (ABC) methods yields robust signal within this timeframe. [1]

Biotinylated SPR Biosensor Probes

The primary amine group of biotin ethylenediamine hydrobromide has been successfully employed to functionalize gold nanostructured surfaces for localized surface plasmon resonance (LSPR) biosensing [2]. In a published protocol, biotin ethylenediamine was coupled to a photoactive linker molecule (5-bromo-7-nitroindoline) and immobilized onto gold nanostructures via UV-induced surface chemistry. The resulting biotin-functionalized surface specifically recognized streptavidin, demonstrating the compound's utility in creating robust biorecognition interfaces for label-free detection platforms. [2]

Necrosis-Targeted Imaging Probe Synthesis

In a preclinical molecular imaging study, biotin ethylenediamine was conjugated to hypericin (a necrosis-avid molecule) using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) coupling chemistry [3]. The resulting biotin-hypericin conjugate retained necrosis avidity, as confirmed by fluorescence microscopy of necrotic liver tissue. This application illustrates the compound's utility in synthesizing targeted biotinylated probes for a two-step pretargeting strategy, where the biotinylated probe is administered first, followed by an avidin-conjugated imaging or therapeutic agent. [3]

Application
Selection Property
Validation Focus
Intracellular labeling + electrophysiology
Electrophoretic ejection selectivity
Temporal control of tracer delivery
Short-term anterograde tract tracing
Solubility in electrode solutions
Labeling intensity vs. survival time (≤2 days)
LSPR biosensor functionalization
Primary amine reactivity
Streptavidin binding on gold nanostructures
Necrosis-targeted probe synthesis
Amine reactivity & spacer arm
Necrosis avidity retention post-conjugation

Technical Documentation Hub

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32 linked technical documents
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